molecular formula C10H10BrNO B1528719 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile CAS No. 1274682-30-2

2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

Cat. No. B1528719
M. Wt: 240.1 g/mol
InChI Key: KBVGCCGILZJXJN-UHFFFAOYSA-N
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Description

“2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile” is an organic compound with the CAS Number: 1274682-30-2 . It has a molecular weight of 240.1 . It is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrNO/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-3,5,9,13H,4,7H2 . This indicates that the compound has a bromophenyl group attached to a hydroxypropanenitrile group.


Physical And Chemical Properties Analysis

The compound is an oil and is stored at room temperature . It has a molecular weight of 240.1 .

Scientific Research Applications

Catalytic Reactions

2-Hydroxy-2-methylpropiophenone, a compound structurally similar to 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile, undergoes a unique multiple arylation process involving C-C and C-H bond cleavages when treated with aryl bromides in the presence of a palladium catalyst. This results in the formation of tetraarylethanes and diarylphenylisochromanones, demonstrating the potential for creating complex molecular structures through catalytic reactions (Wakui et al., 2004).

Atmospheric Chemistry

The tropospheric degradation of 2-hydroxy-2-methylpropanal, a photo-oxidation product similar to the compound , has been studied to understand its transformations in the atmosphere. This research highlights the significance of understanding the environmental impact and behavior of such compounds in atmospheric chemistry (Carrasco et al., 2006).

Stereochemistry in Organic Synthesis

The Reformatsky reaction of 2-phenylpropanal with methyl α-bromopropionate, a reaction involving a compound with a structure related to 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile, has been explored to understand the stereochemistry of nucleophilic additions. This research is pivotal for the synthesis of complex organic molecules and the study of their stereochemical properties (MatsumotoTakashi & FukuiKenji, 1972).

Radiosynthesis for Imaging

Radiolabeled derivatives of compounds structurally related to 2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile, such as 2beta-carbomethoxy-3beta-(3'-((Z)-2-bromoethenyl)phenyl)nortropanes, have been synthesized and evaluated for their binding affinity to neurotransmitter transporters. These compounds are used in positron emission tomography (PET) imaging, illustrating the application of such compounds in medical diagnostics and neurological research (Stehouwer et al., 2006).

properties

IUPAC Name

2-[(3-bromophenyl)methyl]-3-hydroxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-3,5,9,13H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVGCCGILZJXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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